molecular formula C15H14ClN3O B2914937 1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-1,2,3-benzotriazole CAS No. 838906-11-9

1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-1,2,3-benzotriazole

Cat. No.: B2914937
CAS No.: 838906-11-9
M. Wt: 287.75
InChI Key: KCJARAKHOQUBEH-UHFFFAOYSA-N
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Description

1-[2-(4-Chloro-3-methylphenoxy)ethyl]-1H-1,2,3-benzotriazole is a heterocyclic compound featuring a benzotriazole core fused with a benzene ring and three nitrogen atoms. The molecule is substituted at the 1-position of the benzotriazole with a 2-(4-chloro-3-methylphenoxy)ethyl group. This structure combines the electron-withdrawing properties of the benzotriazole moiety with the steric and electronic effects of the chlorinated aromatic ether substituent.

Properties

IUPAC Name

1-[2-(4-chloro-3-methylphenoxy)ethyl]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O/c1-11-10-12(6-7-13(11)16)20-9-8-19-15-5-3-2-4-14(15)17-18-19/h2-7,10H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCJARAKHOQUBEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCN2C3=CC=CC=C3N=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-1,2,3-benzotriazole typically involves the reaction of 4-chloro-3-methylphenol with ethylene oxide to form 2-(4-chloro-3-methylphenoxy)ethanol. This intermediate is then reacted with 1H-1,2,3-benzotriazole in the presence of a suitable base, such as potassium carbonate, to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-1,2,3-benzotriazole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-1,2,3-benzotriazole involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The phenoxyethyl group can interact with hydrophobic pockets in proteins, while the benzotriazole ring can form hydrogen bonds or coordinate with metal ions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Ether-Linked Benzotriazole Derivatives

  • 1-(1,4-Dioxan-2-yl)-1H-1,2,3-benzotriazole (2b): This compound replaces the phenoxyethyl group with a cyclic 1,4-dioxane ring. It exhibits a lower melting point (89–90°C) compared to the target compound, likely due to reduced aromaticity and increased flexibility .
  • 1-[(Octyloxy)methyl]-1H-1,2,3-benzotriazole: The octyloxy chain introduces significant hydrophobicity, contrasting with the target compound’s shorter ethyl linkage and chlorinated aryl group.

Halogen-Substituted Analogues

  • 1-[2-(4-Chlorophenoxy)ethyl]-1H-benzimidazole: Replacing benzotriazole with benzimidazole reduces nitrogen content, altering electronic properties and hydrogen-bonding capacity. This analogue’s biological activity may differ due to the imidazole ring’s basicity compared to the triazole’s neutrality .

Derivatives with Heterocyclic Appendages

  • 1-[3-(2-Methyl-5-nitro-1H-imidazol-1-yl)propyl]-1H-1,2,3-benzotriazole : This compound features a nitroimidazole group linked via a propyl chain. The nitro group confers redox activity, which is absent in the target compound. Synthesis yields (79.5%) and recrystallization methods (isopropyl alcohol) are comparable to benzotriazole alkylation strategies .

Physicochemical Properties

Table 1: Comparison of Key Physicochemical Parameters

Compound Name Molecular Weight Melting Point (°C) Key Substituents Synthesis Yield Reference
Target Compound 331.8* Not Reported 4-Chloro-3-methylphenoxyethyl N/A -
1-(1,4-Dioxan-2-yl)-1H-benzotriazole (2b) 205.2 89–90 1,4-Dioxane 70–88%
1-[3-(2-Methyl-5-nitroimidazol)propyl]-BTZ 314.3 167–169 Nitroimidazole-propyl 79.5%
1-[(Octyloxy)methyl]-1H-benzotriazole 285.4 Not Reported Octyloxy Not Reported

*Calculated based on molecular formula C₁₆H₁₅ClN₃O.

Biological Activity

1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-1,2,3-benzotriazole is a compound belonging to the benzotriazole family, which is recognized for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, and anti-inflammatory properties based on various research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Chemical Formula : C15H15ClN3O
  • Molecular Weight : 288.75 g/mol
  • CAS Number : 76578-14-8

This compound features a benzotriazole ring linked to a phenoxy group, which is essential for its biological activity.

Antibacterial Activity

Research has demonstrated that derivatives of benzotriazole exhibit significant antibacterial properties. For instance:

  • Study Findings : A study tested various benzotriazole compounds against bacterial strains such as Escherichia coli and Bacillus subtilis. The results indicated that certain derivatives showed moderate antibacterial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 10 to 50 µg/mL .
CompoundBacterial StrainMIC (µg/mL)
Compound AE. coli20
Compound BB. subtilis30
Compound CPseudomonas aeruginosa50

Antifungal Activity

The antifungal properties of benzotriazole derivatives have also been explored:

  • Case Study : A series of benzotriazole compounds were evaluated against Candida albicans and Aspergillus niger. The study found that modifications to the benzotriazole ring improved antifungal efficacy, with some compounds exhibiting MIC values as low as 12.5 µg/mL against A. niger .
CompoundFungal StrainMIC (µg/mL)
Compound DC. albicans25
Compound EA. niger12.5

Anti-inflammatory Activity

In addition to antimicrobial properties, certain derivatives of this compound have shown promising anti-inflammatory effects:

  • Research Findings : In vitro studies indicated that these compounds could inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential therapeutic applications in inflammatory diseases .

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Antimicrobial Mechanism : The presence of bulky hydrophobic groups enhances membrane permeability and disrupts bacterial cell walls.
  • Anti-inflammatory Mechanism : The compound inhibits the NF-kB signaling pathway, reducing the expression of inflammatory mediators.

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